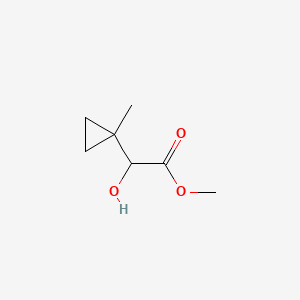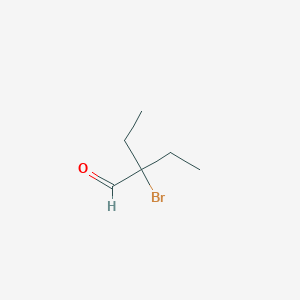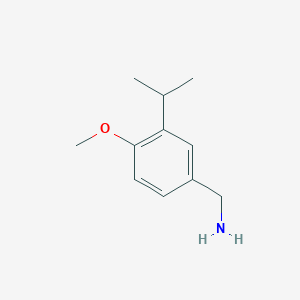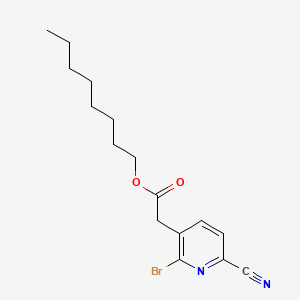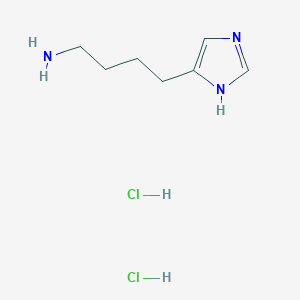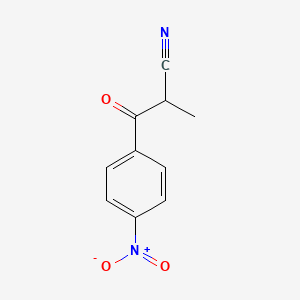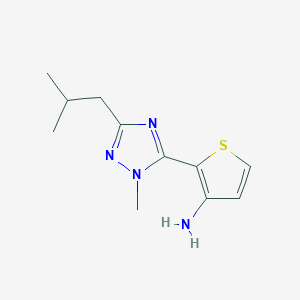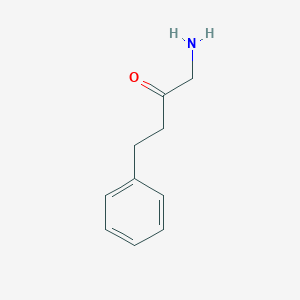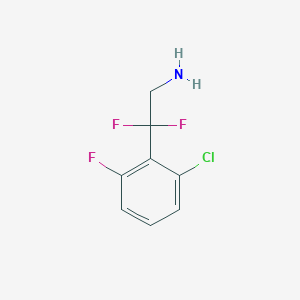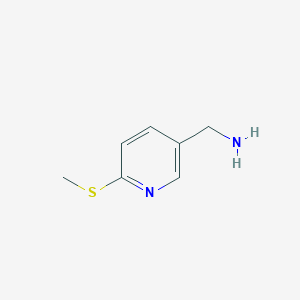
2-Methylthio-5-pyridinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthio-5-pyridinemethanamine is an organic compound with a pyridine ring substituted with a methylthio group at the 2-position and a methanamine group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-5-pyridinemethanamine typically involves the introduction of the methylthio group and the methanamine group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with sodium methanethiolate to introduce the methylthio group, followed by the reaction with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
2-Methylthio-5-pyridinemethanamine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Methylthio-5-pyridinemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methylthio-5-pyridinemethanamine involves its interaction with specific molecular targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Pyridinemethanamine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2-Methylthio-5-phenylpyridine: Contains a phenyl group instead of a methanamine group, leading to different applications and biological activities.
Uniqueness
2-Methylthio-5-pyridinemethanamine is unique due to the presence of both the methylthio and methanamine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC名 |
(6-methylsulfanylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3 |
InChIキー |
YLMKNWYQSBAOAM-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




